Copper sulfate

Beschreibung

Copper sulfate (CuSO₄), commonly encountered as the pentahydrate (CuSO₄·5H₂O), is a blue crystalline compound highly soluble in water . It dissociates into Cu²⁺ and SO₄²⁻ ions, enabling its use across diverse industries. Key applications include:

- Agriculture: Fungicide and soil additive .

- Public Health: Molluscicide for schistosomiasis control .

- Industrial Catalysis: Facilitates organic reactions like Ellman’s condensation .

- Environmental Remediation: Catalyzes cyanide detoxification in wastewater .

- Nanotechnology: Precursor for copper oxide nanoparticles (CuO NPs) .

Eigenschaften

IUPAC Name |

copper;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVKPQLZAKDPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

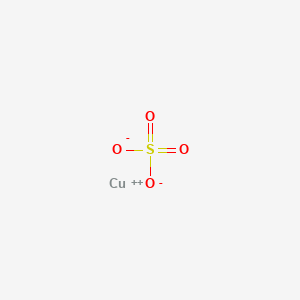

[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4, CuO4S | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034479 | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible., Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate (anhydrous) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

650 °C (decomp to cupric oxide) | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in hot water, soluble cold water, Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes, In water, 243 g/l @ 0 °C., 75.4 g/100 cc water @ 100 °C, 1.04 g/100 cc methanol @ 18 °C, Solubility in water, g/100ml at 20 °C: 20.3 | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.6, 3.6 g/cm³ | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/, White when dehydrated, Gray to white and has rhombic crystals | |

CAS No. |

7758-98-7, 10124-44-4, 18939-61-2 | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW2Q3U1VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

590 °C decomp | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biologische Aktivität

Copper sulfate (CuSO₄), a widely used chemical compound, exhibits significant biological activity across various domains, including agriculture, medicine, and environmental science. This article explores its antibacterial properties, effects on plants, and potential toxicity in humans and animals, supported by case studies and research findings.

Antibacterial Activity

This compound has demonstrated notable antibacterial effects, particularly against multi-drug resistant pathogens. A study published in 2016 investigated its efficacy against various nosocomial pathogens. The results indicated that:

- Minimum Inhibitory Concentrations (MICs) : 52% of bacterial isolates were very susceptible to this compound, with MICs ranging from 100 to 200 µg/ml.

- Minimum Bactericidal Concentrations (MBCs) : The MBC was determined to be 1600 µg/ml, effectively inhibiting growth in most studied bacteria, including Staphylococcus aureus and Proteus vulgaris.

- Resistance Correlation : The study also noted a correlation between antibiotic resistance and copper resistance among certain bacterial strains .

The following table summarizes the antibacterial effectiveness of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) | Susceptibility (%) |

|---|---|---|---|

| Staphylococcus aureus | 200 | 1600 | 100 |

| Escherichia coli | 400 | 1600 | 80 |

| Klebsiella oxytoca | 800 | 1600 | 8 |

Effects on Plants

This compound also affects plant biology, particularly under high concentrations. A recent study highlighted the biochemical responses of plants exposed to this compound:

- Oxidative Stress : Exposure to 300 μM CuSO₄ resulted in increased hydrogen peroxide levels across plant tissues, indicating oxidative stress.

- Lipid Peroxidation : Malondialdehyde (MDA) levels increased, especially in leaves, suggesting damage to cell membranes.

- Enzyme Activity : Superoxide dismutase (SOD) activity increased significantly in roots (130.4%) and leaves (142.0%), whereas catalase activity decreased in all organs under high copper exposure .

The following table presents the biochemical changes observed in plant tissues treated with this compound:

| Parameter | Control Value | Value at 300 μM CuSO₄ | Change (%) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Baseline | Increased | +59% (roots) |

| MDA Concentration | Baseline | Increased | +109% (leaves) |

| SOD Activity | Baseline | Increased | +130.4% (roots) |

| Catalase Activity | Baseline | Decreased | -82.4% (leaves) |

Toxicity and Poisoning

Despite its beneficial uses, this compound poses toxicity risks. Case studies have documented acute poisoning incidents resulting from ingestion or excessive exposure:

- Clinical Features : Symptoms of acute this compound poisoning include erosive gastropathy, intravascular hemolysis, methemoglobinemia, and hepatitis .

- Genotoxicity : Research indicates that this compound can be genotoxic at certain doses, leading to DNA damage in animal models .

Environmental Impact

The environmental implications of this compound use are significant. Its application in agriculture can lead to the selection of antimicrobial-resistant bacteria due to co-resistance mechanisms. Studies have shown that:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Copper sulfate is primarily used as:

- Fungicide: Effective against fungal diseases in crops, particularly in fruits like grapes and melons when mixed with calcium hydroxide.

- Algaecide: Employed in managing algal blooms in water bodies and swimming pools.

- Herbicide: A mixture with ammonium carbonate is used to control weed growth.

Table 1: Agricultural Uses of this compound

| Application Type | Description | Target Organisms |

|---|---|---|

| Fungicide | Controls fungal diseases in crops | Fungi affecting fruits and vegetables |

| Algaecide | Manages harmful algal blooms | Various algae species |

| Herbicide | Controls weeds | Broadleaf and grassy weeds |

Aquaculture

This compound serves as an effective algaecide in aquaculture, helping to control harmful cyanobacterial blooms. Research indicates that exposure to this compound significantly inhibits the growth of Microcystis aeruginosa, a common harmful algal species. A study showed that concentrations as low as 0.5 mg/L could effectively reduce algal growth and alter community structures, thus supporting healthier aquatic ecosystems .

Table 2: Effects of this compound on Aquatic Organisms

| Concentration (mg/L) | Organism | Effect Observed |

|---|---|---|

| 0.2 | M. aeruginosa | Reduced growth |

| 0.5 | M. aeruginosa | Inhibition of photosynthesis |

| 0.7 | Yellow catfish | Induced oxidative stress |

Medical Applications

In medicine, this compound is utilized for its diagnostic properties, particularly in blood tests to detect anemia. The compound's density allows for differentiation between normal and anemic blood samples . Additionally, it has been studied for its toxicological effects in cases of poisoning, demonstrating significant impacts on renal and hepatic function .

Case Study: this compound Poisoning

A case study involving a patient who accidentally ingested this compound revealed severe metabolic acidosis and acute kidney injury, underscoring the compound's toxicity when misused .

Table 3: Clinical Effects of this compound Poisoning

| Symptom | Description |

|---|---|

| Hemolysis | Destruction of red blood cells |

| Acute kidney injury | Impaired renal function |

| Metabolic acidosis | Decreased blood pH due to acid accumulation |

Industrial Applications

This compound is widely used in various industrial processes:

- Electroplating: Acts as an electrolyte in metal plating.

- Chemical Reagent: Serves as a reagent in Fehling’s and Benedict’s solutions for sugar testing.

- Disinfectant: Recent studies have shown its efficacy against viruses, including SARS-CoV-2, highlighting its potential use in sanitizing surfaces .

Table 4: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Electroplating | Used as an electrolyte for metal plating |

| Chemical Reagent | Involved in sugar testing solutions |

| Disinfectant | Effective against various pathogens |

Environmental Impact

The application of this compound can lead to ecological consequences, particularly when used in water bodies. Studies have shown that it can alter the microbial community structure and induce oxidative stress in aquatic organisms .

Vergleich Mit ähnlichen Verbindungen

Copper Hydroxide (Cu(OH)₂)

Copper Oxychloride (3Cu(OH)₂·CuCl₂)

Tribasic this compound (Cu₃(SO₄)(OH)₄)

Copper(I) Oxide (Cu₂O)

- Reactivity : Less oxidative than Cu²⁺ compounds, used in antifouling paints .

- Environmental Impact : Lower aquatic toxicity but persistent in sediments .

Sulfate Compounds of Other Metals

Iron Sulfate (FeSO₄)

Nickel Sulfate (NiSO₄)

- Stability : Requires higher SO₃ partial pressures for stabilization compared to this compound in industrial processes .

- Toxicity: Nickel compounds are carcinogenic, whereas this compound’s risks are primarily acute .

Other Copper Salts

Copper Chloride (CuCl₂)

Copper Nitrate (Cu(NO₃)₂)

- Oxidizing Properties: Enhances nanoparticle purity but introduces nitrate waste .

- Electrochemical Synthesis: Yields finer copper nanopowder vs. This compound’s larger aggregates .

Copper Acetate (Cu(CH₃COO)₂)

- Organic Compatibility : Preferred in green synthesis for reduced toxicity .

- Cost: Less economical than this compound for large-scale applications .

Critical Analysis of Divergent Evidence

- Nanoparticle Safety: While this compound-derived CuO NPs are labeled "non-toxic" in cancer therapy , its embryotoxic effects in avian models highlight context-dependent risks .

- Catalytic Efficiency: this compound outperforms organic copper salts in cyanide oxidation but is less effective than copper chloride in nanoparticle synthesis .

Vorbereitungsmethoden

Reaction Mechanism and Process Design

The process involves two primary reactions:

-

Initial dissolution :

Metallic copper reacts with sulfuric acid and oxygen to form this compound and water.

-

Cuprous oxidation :

Cuprous sulfate (Cu₂SO₄), an intermediate, is oxidized to cupric sulfate (CuSO₄).

A tower-based reactor system facilitates continuous circulation of sulfuric acid (160–200 g/L) through a packed bed of porous copper scraps. Air injected at 35 cubic feet per minute per square foot of column cross-section ensures sufficient oxygen supply. Temperature maintenance at 180–185°F (82–85°C) via steam coils optimizes reaction kinetics while preventing copper sulfide (CuS) formation, which otherwise passivates the copper surface.

Operational Parameters and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180–185°F (82–85°C) | Prevents CuS; maximizes CuSO₄ |

| Airflow rate | 35 ft³/min/ft² | Enhances cuprous oxidation |

| Column height | 45–60 ft (13.7–18.3 m) | Increases gas-liquid contact time |

| Sulfuric acid strength | 160–200 g/L | Balances reactivity and corrosion |

This method achieves 90–100% efficiency with a production capacity of 5.9 cubic feet of oxygen consumed per minute per square foot, equating to ~31.5 kg CuSO₄·5H₂O hourly.

Laboratory-Scale Preparation Techniques

Reaction of Copper Oxide with Sulfuric Acid

A straightforward acid-base neutralization suitable for small-scale synthesis:

Procedure :

-

Combine 10 g CuO (finely powdered) with 50 mL 6M H₂SO₄.

-

Heat to 70°C with stirring until dissolution completes (~1 hour).

-

Filter and evaporate to crystallize CuSO₄·5H₂O.

Yield : 92–95% purity with stoichiometric excess acid removed via recrystallization.

Direct Reaction of Metallic Copper with Concentrated Sulfuric Acid

While less environmentally favorable due to sulfur dioxide emission, this method is historically significant:

Conditions :

-

Acid concentration : 18M (95–98%)

-

Temperature : 150–200°C (reflux)

-

Reaction time : 4–6 hours

Limitations : SO₂ gas necessitates fume hood use, and product contamination with unreacted Cu or CuS is common.

Comparative Analysis of Synthesis Methods

Crystallization and Hydrate Control

This compound crystallizes as the pentahydrate (CuSO₄·5H₂O) under standard conditions. Hydrate composition depends on crystallization temperature:

-

0–30°C : Pentahydrate (blue crystals)

-

>30°C : Trihydrate (CuSO₄·3H₂O)

-

>150°C : Anhydrous (white powder)

Decahydrate avoidance : Rapid cooling below 0°C can form CuSO₄·10H₂O, but this hydrate is metastable and reverts to pentahydrate above -1.5°C.

Emerging Techniques and Innovations

While the provided patents focus on established methods, recent research explores:

-

Bioleaching : Using Acidithiobacillus ferrooxidans to oxidize copper sulfides, though yields remain suboptimal (<75%).

-

Electrolytic synthesis : Anodic dissolution of copper in sulfuric acid with applied potential, achieving 99% purity but requiring significant energy input.

Q & A

Basic Research Questions

Q. How can researchers determine the hydration state of copper sulfate using gravimetric analysis?

- Methodology : Heat a known mass of hydrated this compound (CuSO₄·zH₂O) in a crucible until constant mass is achieved. Calculate the mass loss (attributed to water evaporation) and compare it to theoretical values. For example, in one study, heating 2.005 g of CuSO₄·zH₂O resulted in 0.613 g of water loss (30.6% of total mass), leading to the empirical formula CuSO₄·5H₂O .

- Data Interpretation : Discrepancies between experimental and theoretical hydration percentages (e.g., 30.6% vs. 36% for pentahydrate) may indicate impurities or incomplete dehydration. Report purity assessments via complementary techniques like X-ray diffraction .

Q. What spectroscopic methods are suitable for quantifying this compound concentrations in solution?

- Methodology : Use UV-Vis spectroscopy with calibration standards. For instance, prepare standards with this compound concentrations ranging from 1.25 mL to 5.00 mL and measure absorbance at 810 nm (λmax for Cu²⁺). A linear regression of absorbance vs. concentration (e.g., R² ≥ 0.98) validates the method .

- Example Data :

| Standard | Volume (mL) | Absorbance |

|---|---|---|

| 1 | 1.25 | 0.094 |

| 5 | 5.00 | 0.187 |

| Source: McCabe (2013) |

Q. How to design a controlled agricultural study evaluating this compound’s antifungal efficacy?

- Methodology : Use a randomized complete block design (RCBD) with replicates. For example, in a coffee leaf rust study, treatments included copper hydroxide (Cu(OH)₂), zinc sulfate (ZnSO₄), and combinations. Each treatment was applied to 16 leaf discs per replicate, with marketability (% healthy tissue) as the outcome .

- Key Variables :

- Independent: this compound concentration, application frequency.

- Dependent: Disease incidence, leaf damage score.

Advanced Research Questions

Q. How can researchers address variability in this compound’s efficacy across agricultural studies?

- Analysis : Conduct meta-analyses of factors influencing efficacy, such as soil pH, rainfall, and synergistic additives. For example, this compound combined with pyraclostrobin + epoxiconazole showed higher rust control (87%) than standalone applications (64%) .

- Contradiction Resolution : Use factorial experiments to isolate variables. In one study, simulated rainfall (30 mm) reduced this compound’s residual activity, necessitating reapplication protocols .

Q. What experimental strategies resolve discrepancies in this compound hydrate composition analyses?

- Methodology : Cross-validate gravimetric data with Karl Fischer titration (for water content) and inductively coupled plasma mass spectrometry (ICP-MS) for Cu²⁺ quantification. For example, gravimetric analysis alone may underestimate hydration due to incomplete dehydration, while ICP-MS confirms Cu²⁺ stoichiometry .

Q. How to investigate this compound’s synergistic effects with micronutrients in plant growth studies?

- Experimental Design : Apply this compound with Fe, Mn, and Zn-EDTA in foliar sprays. In a faba bean study, a 0.5 g/L CuSO₄ + micronutrient mix increased yield by 22% compared to controls. Use ANOVA to assess treatment significance (P < 0.05) and Tukey’s HSD for post-hoc comparisons .

Q. What kinetic models describe this compound’s redox behavior in aqueous environments?

- Methodology : Monitor Cu²⁺ reduction to Cu⁺ using cyclic voltammetry. Parameters such as diffusion coefficients (e.g., D = 6.7 × 10⁻⁶ cm²/s for Cu²⁺) and rate constants (k = 0.45 s⁻¹) can be derived from peak currents and potential shifts .

Data Presentation and Reproducibility Guidelines

-

Tables : Include raw data (e.g., absorbance, mass changes) and statistical outputs (means, standard deviations, P-values). For example:

Treatment Marketability (%) P-value CuSO₄ alone 64 ± 3.2 0.001 CuSO₄ + Pyepox 87 ± 2.8 — Adapted from Journal of Agricultural Science (2019) -

Supplemental Materials : Provide detailed protocols (e.g., spectrometer settings, soil preparation) in appendices or supplementary files to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.